N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide
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Overview
Description
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide is an organic compound characterized by a tetrahydroquinoline core, which is a partial reduction product of quinoline, and sulfonamide functional groups
Mechanism of Action
Target of Action
The primary targets of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide are two enzymes involved in bacterial membrane synthesis: D-glutamic acid-adding enzyme (MurD) and N-acetylglucosamine-1-phosphate-uridyltransferase (GlmU) . These enzymes play a crucial role in the formation of the bacterial cell wall, making them attractive targets for antibacterial agents .
Mode of Action
The compound interacts with its targets, MurD and GlmU, inhibiting their function and thereby disrupting the synthesis of the bacterial cell wall . This disruption prevents the bacteria from maintaining their structural integrity, leading to cell death .
Biochemical Pathways
The compound affects the biochemical pathways involved in bacterial cell wall synthesis. By inhibiting MurD and GlmU, it disrupts the formation of peptidoglycan, a key component of the bacterial cell wall . This disruption leads to a weakened cell wall, making the bacteria more susceptible to osmotic pressure and ultimately causing cell lysis .
Result of Action
The compound’s action results in bactericidal activity against both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus ATCC 29213 and methicillin-resistant S. aureus (MRSA) ATCC 43300 . Transmission electron microscopy has revealed a disturbed membrane architecture in these bacteria following treatment with the compound .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of organic solvents can affect its solubility and therefore its bioavailability . Additionally, the compound’s antibacterial activity may vary depending on the specific strain of bacteria and its resistance mechanisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide can be achieved through several steps:
Formation of the tetrahydroquinoline core: : This typically involves the hydrogenation of quinoline, which is achieved under high-pressure hydrogen gas in the presence of a metal catalyst like palladium on carbon (Pd/C).
Sulfonylation of tetrahydroquinoline: : This step introduces the benzenesulfonyl group to the 1-position of the tetrahydroquinoline ring. Sulfonyl chlorides, like benzenesulfonyl chloride, in the presence of a base such as triethylamine, are commonly used reagents for this purpose.
Coupling with phenylethane sulfonyl chloride: : The final step involves the coupling of the previously synthesized intermediate with phenylethane sulfonyl chloride in the presence of a suitable base.
Industrial Production Methods
Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing reactors that can handle high pressures and temperatures, and employing continuous flow systems to maximize yield and efficiency. Purification of the product would be critical and is typically achieved through crystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation, typically yielding sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide or m-chloroperoxybenzoic acid.
Reduction: : Although it contains sulfonamide groups, which are relatively stable, it can be reduced under strong reducing conditions like lithium aluminum hydride (LiAlH4).
Substitution Reactions: : The sulfonamide group can participate in nucleophilic substitution reactions, often replacing the sulfonyl group with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: : Hydrogen peroxide, m-chloroperoxybenzoic acid
Reduction: : Lithium aluminum hydride
Substitution: : Various nucleophiles in polar aprotic solvents like dimethylformamide (DMF)
Major Products Formed
Oxidation: : Sulfoxides, sulfones
Reduction: : Corresponding amines or alcohols, depending on the functional groups involved
Substitution: : Various substituted sulfonamides
Scientific Research Applications
Chemistry
Catalysis: : This compound can serve as a ligand in metal-catalyzed reactions due to its sulfonamide functional groups.
Molecular Probes: : Its unique structure makes it a candidate for studying chemical interactions at the molecular level.
Biology
Bioconjugation: : Its reactive groups can be used to modify biomolecules for imaging or therapeutic purposes.
Medicine
Drug Development: : Investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Diagnostic Tools: : Used in developing assays or imaging agents for detecting disease-related biomarkers.
Industry
Polymer Chemistry: : Acts as a building block in the synthesis of novel polymers with unique properties.
Materials Science: : Utilized in creating advanced materials with specific chemical and physical properties.
Comparison with Similar Compounds
Similar Compounds
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinoline]
N-[1-(benzenesulfonyl)quinolin-6-yl]
2-phenylethane-1-sulfonamide derivatives
Uniqueness
N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-phenylethane-1-sulfonamide stands out due to its combined structural features of both the tetrahydroquinoline and phenylethane sulfonamide moieties. These structural characteristics enhance its stability, reactivity, and potential biological activity compared to simpler analogs.
Properties
IUPAC Name |
N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-6-yl]-2-phenylethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O4S2/c26-30(27,17-15-19-8-3-1-4-9-19)24-21-13-14-23-20(18-21)10-7-16-25(23)31(28,29)22-11-5-2-6-12-22/h1-6,8-9,11-14,18,24H,7,10,15-17H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWHDHVPURVJUAP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC(=C2)NS(=O)(=O)CCC3=CC=CC=C3)N(C1)S(=O)(=O)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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